molecular formula C25H24N2O6 B11076539 N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine

N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine

Cat. No.: B11076539
M. Wt: 448.5 g/mol
InChI Key: MUVTYIIZUPMMIS-UHFFFAOYSA-N
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Description

2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID is a complex organic compound that features a combination of indole and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, carbonyl, and amino groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high yield and purity. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

Compared to similar compounds, 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID stands out due to its unique combination of indole and furan moieties, which contribute to its diverse chemical reactivity and biological activity. The presence of multiple functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]-3-(1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C25H24N2O6/c1-14-18(13-22(33-14)16-8-9-21(31-2)23(11-16)32-3)24(28)27-20(25(29)30)12-17-10-15-6-4-5-7-19(15)26-17/h4-11,13,20,26H,12H2,1-3H3,(H,27,28)(H,29,30)

InChI Key

MUVTYIIZUPMMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(CC3=CC4=CC=CC=C4N3)C(=O)O

Origin of Product

United States

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